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Compound of Interest

Compound Name: 4-Bromoisoquinolin-5-amine

Cat. No.: B105031 Get Quote

Anwendungs- und Protokollhinweise: Derivatisierung der Aminogruppe in 4-Bromisochinolin-5-

amin

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 4-Bromisochinolin-5-amin ist ein vielseitiges Molekül, das als wichtiger Baustein in

der medizinischen Chemie und der Entwicklung von pharmazeutischen Wirkstoffen dient. Die

primäre Aminogruppe an Position 5 ist ein reaktiver "Griff", der eine Vielzahl von chemischen

Modifikationen ermöglicht. Die Derivatisierung dieser Gruppe ist eine Schlüsselstrategie, um

die physikochemischen Eigenschaften, die pharmakokinetischen Profile und die biologische

Aktivität von Molekülen auf Isochinolinbasis zu modulieren. Gängige

Derivatisierungsreaktionen für aromatische Amine umfassen Acylierung, Sulfonylierung und

Alkylierung, die jeweils unterschiedliche funktionelle Gruppen einführen und neue

Möglichkeiten für die molekulare Interaktion und weitere Funktionalisierung eröffnen.

Anwendungs- und Strategiehinweise
Die Modifikation der Aminogruppe von 4-Bromisochinolin-5-amin kann für verschiedene

Zwecke genutzt werden:

Modulation der Löslichkeit: Die Einführung polarer oder unpolarer Gruppen kann die

Löslichkeit in wässrigen oder organischen Medien gezielt verändern.
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Bioisosterischer Ersatz: Die Umwandlung der Aminogruppe in ein Amid oder Sulfonamid

kann die Wechselwirkungen mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren

verändern und gleichzeitig die metabolische Stabilität verbessern.

Einführung von Linkern: Derivatisierte Amine können als Anknüpfungspunkte für Linker

dienen, die für die Entwicklung von Wirkstoffkonjugaten (ADCs) oder PROTACs erforderlich

sind.

Pharmakologische Aktivität: Die Art des Substituenten an der Aminogruppe kann die

pharmakologische Aktivität und Selektivität des Moleküls entscheidend beeinflussen.

Acylierung: Synthese von Amiden
Die Acylierung ist eine der gebräuchlichsten Reaktionen zur Derivatisierung von primären

Aminen. Dabei wird das Amin mit einem Acylierungsmittel, wie einem Säurechlorid oder einem

Anhydrid, in Gegenwart einer Base umgesetzt, um ein stabiles Amid zu bilden. Diese Reaktion

ist in der Regel schnell, hochselektiv und liefert hohe Ausbeuten.

Reaktionsschema: 4-Bromisochinolin-5-amin + R-CO-Cl (oder (R-CO)₂O) → N-(4-

Bromisochinolin-5-yl)amid

Sulfonylierung: Synthese von Sulfonamiden
Die Sulfonylierung führt zur Bildung einer Sulfonamid-Bindung, einem wichtigen

Strukturelement in vielen pharmazeutischen Wirkstoffen. Die Reaktion erfolgt typischerweise

durch Umsetzung des Amins mit einem Sulfonylchlorid in Gegenwart einer Base wie Pyridin.

Sulfonamide sind oft metabolisch stabiler als Amide.

Reaktionsschema: 4-Bromisochinolin-5-amin + R-SO₂-Cl → N-(4-Bromisochinolin-5-

yl)sulfonamid

N-Alkylierung: Synthese von sekundären und tertiären
Aminen
Die N-Alkylierung führt Alkylgruppen an der Aminogruppe ein. Eine der effizientesten Methoden

ist die reduktive Aminierung, bei der das Amin zunächst mit einem Aldehyd oder Keton zu

einem Imin (oder Enamin) kondensiert wird, das anschließend in situ mit einem milden
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Reduktionsmittel wie Natriumtriacetoxyborhydrid (STAB) reduziert wird. Diese Methode

verhindert die bei direkten Alkylierungen häufig auftretende Mehrfachalkylierung.

Reaktionsschema (Reduktive Aminierung): 4-Bromisochinolin-5-amin + R-CHO → [Imin-

Intermediat] --(Reduktionsmittel)→ N-Alkyl-4-bromisochinolin-5-amin

Quantitative Datenübersicht
Die folgende Tabelle fasst typische Reaktionsbedingungen und erwartete Ergebnisse für die

Derivatisierung von 4-Bromisochinolin-5-amin zusammen. Die genauen Werte können je nach

Substrat und spezifischen Bedingungen variieren.
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Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und Anwendung.
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Abbildung 2: Reaktionsschema der Acylierung.
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Abbildung 3: Reaktionsschema der Sulfonylierung.

Experimentelle Protokolle
Sicherheitshinweis: Alle Experimente sollten in einem gut belüfteten Abzug unter Einhaltung

der üblichen Labor-Sicherheitsvorschriften durchgeführt werden. Tragen Sie geeignete
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persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe). Säurechloride,

Anhydride und Sulfonylchloride sind feuchtigkeitsempfindlich und korrosiv.

Protokoll 1: Allgemeine Vorschrift zur Acylierung von 4-
Bromisochinolin-5-amin
Materialien:

4-Bromisochinolin-5-amin (1,0 Äq.)

Acylchlorid (z.B. Acetylchlorid, 1,1 Äq.) ODER Säureanhydrid (z.B. Essigsäureanhydrid, 1,1

Äq.)

Wasserfreies Dichlormethan (DCM) oder Tetrahydrofuran (THF)

Wasserfreie Base (z.B. Pyridin oder Triethylamin, 1,5 Äq.)

Gesättigte Natriumbicarbonatlösung (NaHCO₃)

Wasser (destilliert)

Sole (gesättigte NaCl-Lösung)

Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

Rundkolben, Magnetrührer, Septum, Stickstoffzufuhr

Durchführung:

Lösen Sie 4-Bromisochinolin-5-amin (1,0 Äq.) in wasserfreiem DCM (oder THF) in einem

trockenen Rundkolben unter Stickstoffatmosphäre.

Fügen Sie die Base (1,5 Äq.) hinzu und kühlen Sie die Mischung in einem Eisbad auf 0 °C.

Geben Sie das Acylierungsmittel (1,1 Äq.), gelöst in einer kleinen Menge wasserfreiem

DCM, tropfenweise über 10 Minuten zur gerührten Lösung.
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Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 1-3

Stunden.

Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

Nach vollständigem Umsatz verdünnen Sie die Reaktionsmischung mit DCM.

Waschen Sie die organische Phase nacheinander mit Wasser, gesättigter NaHCO₃-Lösung

und Sole.

Trocknen Sie die organische Phase über MgSO₄ oder Na₂SO₄, filtrieren Sie und entfernen

Sie das Lösungsmittel im Rotationsverdampfer.

Reinigen Sie den Rückstand durch Umkristallisation oder Säulenchromatographie (z.B.

Kieselgel, Eluentenmischung aus Hexan/Ethylacetat), um das reine Amid-Produkt zu

erhalten.

Protokoll 2: Allgemeine Vorschrift zur Sulfonylierung
von 4-Bromisochinolin-5-amin
Materialien:

4-Bromisochinolin-5-amin (1,0 Äq.)

Sulfonylchlorid (z.B. p-Toluolsulfonylchlorid, 1,2 Äq.)

Wasserfreies Pyridin (als Lösungsmittel und Base) oder DCM mit Triethylamin (2,0 Äq.)

1 M Salzsäure (HCl)

Wasser (destilliert)

Sole (gesättigte NaCl-Lösung)

Wasserfreies Magnesiumsulfat (MgSO₄)

Rundkolben, Magnetrührer, Septum, Stickstoffzufuhr
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Durchführung:

Lösen Sie 4-Bromisochinolin-5-amin (1,0 Äq.) in wasserfreiem Pyridin (oder DCM) in einem

trockenen Rundkolben unter Stickstoff.

Kühlen Sie die Lösung auf 0 °C (wenn DCM als Lösungsmittel verwendet wird, fügen Sie

Triethylamin hinzu).

Fügen Sie das Sulfonylchlorid (1,2 Äq.) portionsweise unter Rühren hinzu. Achten Sie

darauf, dass die Temperatur nicht wesentlich ansteigt.

Entfernen Sie das Eisbad und lassen Sie die Reaktion bei Raumtemperatur für 4-12 Stunden

rühren.

Überwachen Sie den Reaktionsfortschritt mittels DC.

Nach Beendigung der Reaktion gießen Sie die Mischung vorsichtig auf Eiswasser. Wenn das

Produkt ausfällt, wird es abfiltriert.

Alternativ (bei Verwendung von DCM) verdünnen Sie die Mischung mit DCM und waschen

Sie sie nacheinander mit 1 M HCl (um überschüssiges Pyridin/TEA zu entfernen), Wasser

und Sole.

Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und dampfen Sie das

Lösungsmittel ein.

Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie, um das

reine Sulfonamid zu erhalten.

Protokoll 3: Allgemeine Vorschrift zur N-Alkylierung via
reduktiver Aminierung
Materialien:

4-Bromisochinolin-5-amin (1,0 Äq.)

Aldehyd oder Keton (z.B. Benzaldehyd, 1,2 Äq.)
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Natriumtriacetoxyborhydrid (STAB, 1,5 Äq.)

Wasserfreies 1,2-Dichlorethan (DCE) oder THF

Essigsäure (katalytische Menge, ca. 0,1 Äq., optional)

Gesättigte Natriumbicarbonatlösung (NaHCO₃)

Wasser (destilliert)

Sole (gesättigte NaCl-Lösung)

Wasserfreies Natriumsulfat (Na₂SO₄)

Rundkolben, Magnetrührer, Septum, Stickstoffzufuhr

Durchführung:

Geben Sie 4-Bromisochinolin-5-amin (1,0 Äq.), das Aldehyd oder Keton (1,2 Äq.) und eine

katalytische Menge Essigsäure in wasserfreiem DCE in einen trockenen Rundkolben unter

Stickstoffatmosphäre.

Rühren Sie die Mischung bei Raumtemperatur für 30-60 Minuten, um die Bildung des Imins

zu ermöglichen.

Fügen Sie Natriumtriacetoxyborhydrid (1,5 Äq.) portionsweise über 15 Minuten hinzu. Eine

leichte Gasentwicklung kann beobachtet werden.

Rühren Sie die Reaktionsmischung bei Raumtemperatur für 6-24 Stunden.

Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

Nach vollständigem Umsatz löschen Sie die Reaktion vorsichtig durch Zugabe von

gesättigter NaHCO₃-Lösung. Rühren Sie für 15 Minuten.

Extrahieren Sie die wässrige Phase mehrmals mit DCM oder Ethylacetat.

Vereinen Sie die organischen Phasen und waschen Sie sie mit Wasser und Sole.
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Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das

Lösungsmittel unter reduziertem Druck.

Reinigen Sie den Rückstand mittels Säulenchromatographie, um das reine N-alkylierte

Produkt zu isolieren.

To cite this document: BenchChem. [Derivatization of the amino group in 4-
Bromoisoquinolin-5-amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105031#derivatization-of-the-amino-group-in-4-
bromoisoquinolin-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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